Zopiclone hydrochloride

Parenteral formulation Solubility enhancement Salt formation

Zopiclone hydrochloride (CAS 1268005-39-5) is the hydrochloride salt of racemic zopiclone, a cyclopyrrolone-class non-benzodiazepine hypnotic that acts as a positive allosteric modulator at GABAA receptors. The hydrochloride salt form was specifically developed to overcome the poor aqueous solubility of the parent free base (approximately 0.115 mg/mL in water), rendering it suitable for parenteral formulation development and aqueous-based analytical applications.

Molecular Formula C17H18Cl2N6O3
Molecular Weight 425.3 g/mol
CAS No. 1268005-39-5
Cat. No. B12753987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZopiclone hydrochloride
CAS1268005-39-5
Molecular FormulaC17H18Cl2N6O3
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl
InChIInChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H
InChIKeyCGHYKCBGJWHCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zopiclone Hydrochloride (CAS 1268005-39-5) Procurement Guide: Baseline Pharmacological & Physicochemical Profile


Zopiclone hydrochloride (CAS 1268005-39-5) is the hydrochloride salt of racemic zopiclone, a cyclopyrrolone-class non-benzodiazepine hypnotic that acts as a positive allosteric modulator at GABAA receptors [1]. The hydrochloride salt form was specifically developed to overcome the poor aqueous solubility of the parent free base (approximately 0.115 mg/mL in water), rendering it suitable for parenteral formulation development and aqueous-based analytical applications [2]. As a racemic mixture, it contains both (S)-(+)-zopiclone—the pharmacologically active enantiomer—and (R)-(–)-zopiclone, which exhibits approximately 50-fold lower receptor binding affinity [3]. The compound serves as a cost-effective research tool for studying enantiomer-specific pharmacology and for developing injectable hypnotic formulations, distinguishing it from single-enantiomer eszopiclone and other Z-drugs that lack aqueous solubility for parenteral use.

Why Zopiclone Hydrochloride Cannot Be Interchanged with Free Base Zopiclone or Single-Enantiomer Eszopiclone


Generic substitution between zopiclone hydrochloride, zopiclone free base, and eszopiclone is scientifically unsound because these entities differ fundamentally in aqueous solubility, thermostability, enantiomeric composition, and formulation capability [1]. Zopiclone free base is practically insoluble in water (0.115 mg/mL) and cannot be formulated as an aqueous parenteral product, while the hydrochloride salt achieves solubility exceeding 5 mg/mL—a prerequisite for injectable formulations [2]. Furthermore, eszopiclone (the pure (S)-enantiomer) exhibits approximately 50-fold higher GABAA receptor binding affinity than the (R)-enantiomer present in the racemic mixture, meaning that receptor-level pharmacological equivalence cannot be achieved by simple dose adjustment [3]. Altered pharmacokinetic parameters, including elimination half-life differences of 5–6 hours for racemic zopiclone versus approximately 6 hours for eszopiclone and 2.5 hours for zolpidem, further preclude direct interchangeability [4]. These multi-dimensional divergences mandate compound-specific procurement decisions.

Zopiclone Hydrochloride (CAS 1268005-39-5) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Aqueous Solubility: Zopiclone Hydrochloride vs. Zopiclone Free Base for Parenteral Formulation Enablement

Zopiclone hydrochloride demonstrates a dramatic >48-fold improvement in aqueous solubility compared to zopiclone free base, enabling injectable formulation development that is unattainable with the free base alone [1]. After exhaustive attempts using co-solvency, pH control, and hydrotropy methods all failed to achieve adequate solubility, only the hydrochloride salt provided the requisite solubility for an aqueous parenteral product.

Parenteral formulation Solubility enhancement Salt formation

Thermostability and Autoclavability: Enabling Terminal Sterilization of Zopiclone Hydrochloride Injectable Formulations

Zopiclone hydrochloride demonstrates thermostability sufficient to withstand autoclaving at 121°C for 30 minutes with 0% drug loss, a property not achievable with zopiclone free base solubilized through co-solvent approaches [1]. This thermostability is essential for terminal sterilization, the preferred sterilization method for parenteral products. In contrast, the free base cannot be formulated as a stable aqueous solution at all, making any direct comparison of sterilization methods moot—the hydrochloride salt uniquely enables the entire parenteral development pathway.

Terminal sterilization Thermal stability Injectable formulation

Enantiomeric Receptor Binding Affinity: Racemic Zopiclone Hydrochloride vs. Single-Enantiomer Eszopiclone

Racemic zopiclone hydrochloride contains both pharmacologically active (S)-(+)-zopiclone and essentially inactive (R)-(–)-zopiclone in a 1:1 ratio [1]. The (S)-enantiomer exhibits a half-maximal inhibitory concentration (IC₅₀) of 21 nmol/L at the benzodiazepine binding site, whereas the (R)-enantiomer shows an IC₅₀ of 1,130 nmol/L—an approximately 54-fold difference. Eszopiclone, as the isolated (S)-enantiomer, delivers all administered mass as active compound, whereas racemic zopiclone hydrochloride delivers only 50% active enantiomer. This is a key procurement consideration: the racemate provides both enantiomers for mechanistic studies, while eszopiclone offers higher potency per unit mass. LD₅₀ values further differentiate the forms: eszopiclone 1,500 mg/kg vs. racemic zopiclone 850 mg/kg vs. (R)-enantiomer 300 mg/kg [2].

Receptor binding Enantioselectivity GABAA receptor

Elimination Half-Life Differentiation: Zopiclone vs. Zolpidem and Zaleplon for Sleep Maintenance vs. Sleep Onset Applications

Zopiclone exhibits an elimination half-life of approximately 5–6 hours, which is substantially longer than zolpidem (approximately 2.5 hours) and zaleplon (approximately 1 hour) [1]. This pharmacokinetic distinction has direct translational relevance: zopiclone's longer half-life makes it preferentially suited for sleep maintenance applications (preventing nocturnal awakenings), whereas zolpidem and zaleplon, with their shorter half-lives, are better indicated for sleep onset insomnia with reduced next-day residual sedation. Bioavailability is comparable between zopiclone (approximately 70–80%) and zolpidem (approximately 70%), while zaleplon shows lower bioavailability (approximately 30%) [1].

Pharmacokinetics Elimination half-life Sleep maintenance

Procurement Cost Advantage: Racemic Zopiclone Hydrochloride vs. Single-Enantiomer Eszopiclone for Research Material Sourcing

Racemic zopiclone-based pharmaceutical products demonstrate a substantial cost advantage over eszopiclone products in clinical markets, which translates directly to lower procurement costs for reference standards and research-grade materials. Published Chinese pharmaceutical pricing data indicate a daily treatment cost of approximately 1.92 CNY for zopiclone (7.5 mg racemate) versus 5.12 CNY for eszopiclone (3 mg) [1]—a 2.67-fold difference. For research procurement, this cost differential is further amplified because racemic zopiclone hydrochloride can be synthesized as the salt directly without requiring chiral resolution or asymmetric synthesis, unlike eszopiclone which necessitates enantiomeric separation or stereoselective manufacturing [2].

Procurement economics Cost-effectiveness Reference standard

Zopiclone Hydrochloride (CAS 1268005-39-5): Research and Industrial Application Scenarios Anchored to Quantitative Evidence


Parenteral Formulation Development for Emergency Sedation or Anticonvulsant Injection

Zopiclone hydrochloride is the only form of zopiclone that enables aqueous parenteral formulation development. With >48-fold higher aqueous solubility than the free base and demonstrated thermostability under autoclaving conditions (0% drug loss at 121°C for 30 min) [1] [2], it uniquely permits terminal sterilization—a critical regulatory requirement for injectable products. Preclinical studies in Swiss mice confirmed that intraperitoneal injection of zopiclone hydrochloride produces faster sleep onset (16 min) and longer sleep duration (60 min) compared to oral administration (28 min onset, 40 min duration), validating the parenteral route's pharmacological advantage [1]. Industrial teams developing injectable hypnotic or anticonvulsant products should prioritize zopiclone hydrochloride over free base or eszopiclone, neither of which can be formulated as aqueous parenteral solutions.

Enantiomer-Specific Pharmacological Profiling and Chiral Metabolism Studies

For research groups investigating the differential pharmacological contributions of (S)- and (R)-zopiclone enantiomers, racemic zopiclone hydrochloride provides both enantiomers in a single, well-characterized salt form [1] [3]. The 54-fold difference in GABAA receptor binding affinity between the enantiomers (IC₅₀: 21 nM vs. 1,130 nM) makes this compound essential for studies examining enantiomer-specific receptor occupancy, off-target effects, and chiral inversion metabolism. Unlike eszopiclone, which provides only the active (S)-enantiomer, the racemic hydrochloride salt enables paired experimental designs where both enantiomers can be studied from a single procurement, reducing inter-lot variability and simplifying supply chain logistics for multi-arm studies.

Bioanalytical Method Development and Validation Requiring Aqueous Solubility

Zopiclone hydrochloride's aqueous solubility (≥5 mg/mL) makes it the preferred form for preparing calibration standards, quality control samples, and stock solutions in aqueous-based LC-MS/MS and HPLC analytical methods [1] [2]. The free base is practically insoluble in water, complicating standard preparation and increasing solvent consumption. For bioanalytical laboratories developing therapeutic drug monitoring assays or forensic toxicology methods for Z-drugs, the hydrochloride salt simplifies sample preparation workflows, improves method reproducibility, and eliminates the need for organic co-solvents that may interfere with chromatographic separation or ionization efficiency.

Cost-Constrained Academic Research Requiring Multi-Gram Quantities of Zopiclone

For academic neuroscience and sleep research programs operating under budget constraints, racemic zopiclone hydrochloride offers a 2.67× cost advantage over eszopiclone based on clinical pricing differentials, which extend to research-grade material procurement [4] [2]. This economic advantage is particularly relevant for studies requiring large quantities of compound, such as chronic dosing regimens in rodent models of insomnia, where per-animal drug costs accumulate rapidly. The racemic hydrochloride salt provides the same active (S)-enantiomer pharmacology at approximately 50% active content (vs. 100% for eszopiclone), which can be compensated for by adjusting the administered dose while still achieving lower overall procurement expenditure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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